2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15667458
InChI: InChI=1S/C22H18N4O2S3/c27-19-11-10-16-8-4-5-9-17(16)18(19)12-23-24-20(28)14-30-22-26-25-21(31-22)29-13-15-6-2-1-3-7-15/h1-12,27H,13-14H2,(H,24,28)/b23-12+
SMILES:
Molecular Formula: C22H18N4O2S3
Molecular Weight: 466.6 g/mol

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC15667458

Molecular Formula: C22H18N4O2S3

Molecular Weight: 466.6 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide -

Specification

Molecular Formula C22H18N4O2S3
Molecular Weight 466.6 g/mol
IUPAC Name 2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide
Standard InChI InChI=1S/C22H18N4O2S3/c27-19-11-10-16-8-4-5-9-17(16)18(19)12-23-24-20(28)14-30-22-26-25-21(31-22)29-13-15-6-2-1-3-7-15/h1-12,27H,13-14H2,(H,24,28)/b23-12+
Standard InChI Key RKIMHSYPOZBTQY-FSJBWODESA-N
Isomeric SMILES C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O
Canonical SMILES C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound features a central 1,3,4-thiadiazole ring substituted at the 2-position with a sulfanyl group linked to a benzyl moiety (5-(benzylsulfanyl)). A second sulfanyl group at the adjacent position connects to an acetohydrazide side chain, which is further functionalized with an (E)-2-hydroxynaphthalen-1-yl Schiff base. This configuration introduces significant steric bulk and electronic heterogeneity, influencing its solubility and reactivity .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₂₃H₁₈N₄O₂S₃
Molecular Weight486.61 g/mol
SMILESC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C4=CC=CC=C4C=C3)O
InChIKeyYKHOILKMXYNEAT-VXLYETTFSA-N

Spectroscopic and Computational Predictions

Collision cross-section (CCS) values derived from ion mobility spectrometry simulations suggest distinct gas-phase conformations. For the [M+H]+ adduct (m/z 487.08), the predicted CCS is 184.4 Ų, indicative of a compact structure stabilized by intramolecular hydrogen bonding between the hydroxynaphthyl and hydrazide groups .

Table 2: Predicted Collision Cross-Sections

Adductm/zCCS (Ų)
[M+H]+487.08184.4
[M+Na]+509.06194.8
[M-H]-485.07189.8

Synthesis and Functionalization

Synthetic Pathways

While no direct synthesis reports exist for this compound, analogous 1,3,4-thiadiazole-acetohydrazides are typically prepared via:

  • Thiadiazole Core Formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.

  • Sulfanyl Substitution: Nucleophilic displacement of halogens (e.g., Cl) at the thiadiazole 2-position using benzylthiol.

  • Schiff Base Conjugation: Condensation of the hydrazide moiety with 2-hydroxy-1-naphthaldehyde in ethanol under reflux .

Challenges in Purification

The compound’s low aqueous solubility (predicted logP = 3.8) and tendency for π-π stacking due to the naphthyl group complicate chromatographic separation. Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) is recommended for isolating the (E)-isomer .

ParameterValue
CAS Number315201-63-9
Price (10 mg)$29.8
Purity>95% (HPLC)

Future Research Directions

  • Experimental Validation: Confirm predicted CCS values via ion mobility-mass spectrometry.

  • Structure-Activity Studies: Modify the naphthyl substituent to optimize pharmacokinetic properties.

  • Crystallographic Analysis: Resolve 3D structure to guide computational modeling.

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